Bicyclo[6.1.0]non-4-yn-9-ylmethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-11H,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVXZMGWYBICRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2CO)CCC#C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379662-52-8 | |
| Record name | {bicyclo[6.1.0]non-4-yn-9-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Bicyclo 6.1.0 Non 4 Yn 9 Ylmethanol and Its Derivatives
Core Bicyclo[6.1.0]non-4-yne Framework Construction
The creation of the bicyclo[6.1.0]non-4-yne core is a critical step, with several established methodologies.
Cycloaddition-Based Routes to the Bicyclo[6.1.0]nonane Core
Cycloaddition reactions offer a powerful approach to assemble the bicyclo[6.1.0]nonane scaffold. These methods typically involve the formation of the two rings in a sequential or concerted manner. A common strategy begins with a pre-existing eight-membered ring, to which the three-membered ring is appended.
The Bamford-Stevens reaction provides a classic method for the generation of alkenes from tosylhydrazones and can be adapted to synthesize cyclooctyne (B158145). wikipedia.orgorganic-chemistry.org This reaction involves the treatment of a tosylhydrazone derivative of a ketone with a strong base. arkat-usa.org The choice of solvent is crucial, as aprotic solvents tend to favor the formation of Z-alkenes. wikipedia.org While historically significant, the Shapiro reaction, a related transformation using alkyllithium bases, often provides a more direct route to less substituted olefins. arkat-usa.org
The inherent ring strain of cyclooctyne, estimated to be around 18 kcal/mol, is a key driver of its reactivity. nih.gov This strain can be introduced through various synthetic manipulations. While not always a direct method for the synthesis of the bicyclo[6.1.0]non-4-yne system itself, photochemical and thermal methods are instrumental in the synthesis of strained cyclic alkynes in general. For instance, the photolysis of diazomethane (B1218177) in the presence of an alkene can lead to cyclopropanation. masterorganicchemistry.com
Gold-Catalyzed Intramolecular Cyclopropanation Strategies
A more modern and elegant approach to the bicyclo[6.1.0]nonane core involves gold-catalyzed intramolecular cyclopropanation. rsc.orgresearchgate.netacs.org These reactions typically start with a 1,n-enyne substrate, which under the influence of a gold(I) catalyst, undergoes a tandem oxidation/cyclopropanation sequence to form the desired bicyclic framework. scilit.comrsc.org This methodology offers a rapid and versatile route to various carbo- and hetero-[n.1.0]bicyclic systems. scilit.comrsc.org For example, the total synthesis of (-)-pre-schisanartanin C utilized a gold-catalyzed intramolecular cyclopropanation of a 1,8-enyne to construct the bicyclo[6.1.0]nonane core. rsc.orgresearchgate.netacs.org
| Catalyst | Substrate | Product | Key Features |
| Gold(I) Chloride | 1,8-Enyne | Bicyclo[6.1.0]nonane derivative | Forms the bicyclic core in the total synthesis of (-)-pre-schisanartanin C. rsc.orgresearchgate.netacs.org |
| Gold(I) Catalyst | 1,6-Enyne | [n.1.0]Bicycloalkane | Tandem oxidation/cyclopropanation sequence. scilit.comrsc.org |
Stereoselective Cyclopropanation of 1,5-Cyclooctadiene (B75094) Precursors
Stereoselective cyclopropanation of readily available precursors like 1,5-cyclooctadiene is a highly effective strategy for constructing the bicyclo[6.1.0]nonane skeleton. The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is a classic method for cyclopropanation and is known to be stereospecific, resulting in syn-addition to the double bond. masterorganicchemistry.comharvard.edu The stereochemistry of the cyclopropanation can often be directed by the presence of nearby functional groups, such as alcohols. unl.pt
Functionalization and Derivatization of the 9-ylmethanol Moiety
The primary alcohol at the 9-position of bicyclo[6.1.0]non-4-yn-9-ylmethanol serves as a versatile handle for a wide range of chemical modifications. rsc.org This allows for the attachment of various payloads, such as fluorophores, drugs, or other biomolecules, making it a cornerstone for creating molecular probes and bioconjugates. rsc.orgresearchgate.net
Common derivatization strategies include:
Oxidation: The primary alcohol can be oxidized to the corresponding carboxylic acid (BCN acid). rsc.orgrsc.org This acid can then be readily coupled with amines to form stable amide bonds, offering an alternative to the more commonly used carbamate (B1207046) linkages. rsc.orgresearchgate.net
Activation: The alcohol can be activated for nucleophilic attack. For instance, reaction with disuccinimidyl carbonate forms an activated carbonate intermediate, which is highly reactive towards amines. nih.gov
Carbamate Formation: The alcohol can react with isocyanates or be converted to a chloroformate to form carbamates, a common linkage in bioconjugation. rsc.orgresearchgate.net
The choice of derivatization strategy depends on the desired final product and the intended application. The stability of the resulting linkage is a key consideration, with amide bonds generally offering greater stability compared to carbamates. rsc.orgresearchgate.net
| Derivative | Reagents/Conditions | Resulting Linkage | Key Features |
| BCN Carboxylic Acid | Oxidation (e.g., Jones reagent) | Amide (after coupling) | Forms stable amide bonds with amines. rsc.orgrsc.org |
| Activated BCN Carbonate | Disuccinimidyl carbonate | Carbamate | Electrophilic intermediate for amine coupling. nih.gov |
| BCN Carbamate | Isocyanate or chloroformate | Carbamate | Common linkage for bioconjugation. rsc.orgresearchgate.net |
Synthesis of Bicyclo[6.1.0]non-4-yn-9-ylcarboxylic Acid Analogues
An alternative strategy involves the synthesis of an oxidized analogue of BCN alcohol, termed BCN acid, which allows for facile functionalization through amide bond formation, yielding more stable derivatives compared to the classic carbamates. rsc.orgnih.govrsc.org The syn-isomer of BCN-COOH has been prepared in five steps, also starting from 1,5-cyclooctadiene. nih.gov The synthesis involves the hydrolysis of the corresponding ester, which can be achieved using lithium hydroxide (B78521) in a mixture of methanol (B129727) and water under reflux. nih.gov
Furthermore, enantiomerically pure bicyclo[6.1.0]nonane-9-carboxylic acids can be assembled through a Me2AlOTf-promoted intramolecular Friedel-Crafts alkylation of tethered π-nucleophiles with the γ-lactone moiety of 3-oxabicyclo[3.1.0]hexan-2-ones. nih.gov This approach begins with the enantioselective synthesis of 3-oxabicyclo[3.1.0]hexan-2-ones bearing a tethered π-nucleophile at the 6-position via intramolecular Rh(II)-catalyzed cyclopropanation of allylic diazoacetates. nih.gov
Preparation of Activated Esters, Carbamates, and Sulfonates
The primary alcohol group of BCN-OH serves as a versatile handle for derivatization. nih.govrsc.org Activated esters, such as p-nitrophenyl esters, are key intermediates for subsequent conjugation reactions. rsc.org For instance, the conjugation of the therapeutic antibody trastuzumab with a p-nitrophenyl ester derivative of BCN has been demonstrated. rsc.org
While carbamates are commonly used, they have shown lower stability in cellular environments compared to amides. researchgate.netrsc.org This has led to the development of synthetic routes that favor the formation of more robust amide linkages for applications requiring prolonged stability. researchgate.netrsc.org The synthesis of BCN derivatives often involves the formation of carbamates as intermediates, which can then be converted to other functional groups. soton.ac.uk
Phosphoramidite (B1245037) derivatives of BCN are crucial for its incorporation into oligonucleotides using standard solid-phase synthesis. nih.govgoogle.com These reagents, such as the phosphoramidite derivative of BCN alcohol, can be prepared in a single step and allow for the site-specific introduction of the BCN moiety. nih.gov
Site-Specific Derivatization for Conjugation Chemistry
Bicyclo[6.1.0]nonyne (BCN) derivatives are widely used in bioorthogonal chemistry for site-specific labeling of biomolecules. nih.govresearchgate.net The strained alkyne of the BCN scaffold readily participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azides, forming stable triazole linkages without the need for a copper catalyst. nih.govnih.govnih.gov This "click chemistry" approach is highly efficient and has been used for various applications, including the fluorescent labeling of oligonucleotides and the attachment of molecules to polymers. nih.gov
BCN also undergoes rapid inverse electron-demand Diels-Alder (iEDDA) reactions with tetrazines. nih.govresearchgate.net This reaction is significantly faster than many other bioorthogonal reactions and results in a single, defined stereochemical product. researchgate.net The ability to genetically encode BCN-containing amino acids allows for the site-specific labeling of proteins in vitro and in live mammalian cells. researchgate.net
The carboxylic acid functionality of BCN-COOH provides a convenient handle for derivatization via amide bond formation, which has been shown to be more stable than the corresponding carbamate linkages in biological media. nih.govrsc.orgresearchgate.netrsc.org This makes BCN-COOH a judicious alternative to BCN-OH for designing molecular probes where hydrolytic stability is critical. researchgate.netrsc.org
Stereochemical Control in the Synthesis of this compound Isomers
The stereochemistry of the bicyclo[6.1.0]nonane core is crucial for its application in various fields. The endo isomer of BCN alcohol is a prominent member of the cyclooctyne family used in bioorthogonal chemistry. nih.govrsc.org
Diastereoselective Control in Key Synthetic Steps
The synthesis of specific diastereomers of BCN derivatives can be achieved through controlled reaction conditions. For example, a concise three-step synthesis has been reported for the pure anti-diastereomer of BCN-COOH. nih.gov In the synthesis of schisanartanin C, a gold-catalyzed intramolecular cyclopropanation of an 1,8-enyne substrate was a key step in preparing the bicyclo[6.1.0]nonane core with specific stereochemistry. researchgate.net
Epimerization and Diastereomer Separation Strategies
Epimerization can be a useful strategy for obtaining the desired diastereomer. For instance, treatment of a cis-cyclopropanecarboxamide intermediate with a base prepared from Bu2Mg and i-Pr2NH in THF can lead to effective epimerization to the corresponding trans isomer. acs.org In the synthesis of anti-BCN-COOH, ester hydrolysis under epimerizing conditions can be employed. researchgate.net
The separation of diastereomers is often a necessary step in the synthesis of stereochemically pure BCN derivatives. However, some synthetic routes have been developed to avoid the need for chromatographic separation. researchgate.net
Enantioselective Approaches to Chiral Bicyclo[6.1.0]nonane Systems
Enantioselective synthesis is critical for producing chiral BCN derivatives. One strategy involves the Me2AlOTf-promoted intramolecular Friedel-Crafts alkylation of arenes with the γ-lactone moiety of 3-oxabicyclo[3.1.0]hexan-2-ones to generate enantiomerically pure bicyclo[6.1.0]nonane-9-carboxylic acids. nih.gov This method relies on the initial enantioselective synthesis of the 3-oxabicyclo[3.1.0]hexan-2-one precursors. nih.gov
Reactivity Profiles of Bicyclo 6.1.0 Non 4 Yn 9 Ylmethanol in Advanced Chemical Transformations
Strain-Promoted Cycloaddition Reactions of Bicyclo[6.1.0]non-4-yn-9-ylmethanol
The inherent ring strain in BCN significantly lowers the activation energy for cycloaddition reactions, making it an exceptional reactant in strain-promoted transformations. d-nb.info This property allows it to react readily with various 1,3-dipoles and other molecules, forming stable cyclic adducts. nih.govenamine.net
The strain-promoted alkyne-azide cycloaddition (SPAAC) is one of the most widely used bioorthogonal reactions, and BCN is a key player in this field. d-nb.infonih.gov In this reaction, the strained alkyne of BCN reacts with an organic azide (B81097) to form a stable triazole linkage. alkalisci.com This transformation is notable for its high specificity and ability to proceed at room temperature without a catalyst. d-nb.info The endo-isomer of BCN is recognized as the more reactive isomer in SPAAC. enamine.net
The reaction kinetics of BCN in SPAAC are a subject of extensive study. The second-order rate constant for the reaction of the endo-isomer of BCN with benzyl (B1604629) azide in DMSO at 37°C has been determined to be 0.15 M⁻¹s⁻¹. d-nb.infonih.gov The reaction rate can be significantly influenced by the structure of the azide. For instance, the use of a tetra-fluorinated aromatic azide in reaction with BCN resulted in a remarkably fast reaction, with a rate constant of 3.60 M⁻¹s⁻¹, which is reported to be 1500-fold faster than the original SPAAC reaction. nih.govrsc.org This demonstrates the potential for substantial rate enhancement through modification of the azide partner.
Studies have also explored the reactivity of BCN with primary, secondary, and tertiary azides. BCN exhibits similar reaction rates with all three types of azides, with rate constants ranging from 0.012 to 0.024 M⁻¹s⁻¹. d-nb.infonih.gov This is in contrast to more sterically hindered cyclooctynes, where the reactivity with tertiary azides is significantly reduced. d-nb.infonih.gov
Interactive Data Table: Reaction Rates of BCN in SPAAC
| Azide Substrate | Rate Constant (k₂) | Conditions |
| Benzyl azide | 0.15 M⁻¹s⁻¹ | DMSO, 37°C |
| Tetra-fluorinated aromatic azide | 3.60 M⁻¹s⁻¹ | PBS buffer, pH 7.4 |
| 2-azidoethanol (primary) | ~0.024 M⁻¹s⁻¹ | Not specified |
| 2-azidopropanol (secondary) | ~0.012 M⁻¹s⁻¹ | Not specified |
| 2-azido-2-methylpropanol (tertiary) | ~0.012 M⁻¹s⁻¹ | Not specified |
BCN demonstrates broad reactivity with a variety of azide substrates. It can be effectively used to modify biomolecules, such as azido-terminated polyhydroxyalkanoates (PHAs), with high yields. nih.gov Furthermore, the presence of a carboxylic acid group on the BCN scaffold does not impede its reactivity in SPAAC, allowing for further derivatization through amide bond formation without compromising the alkyne's cycloaddition capability. rsc.org For example, a BCN amide derivative exhibited an identical rate constant of 0.20 M⁻¹s⁻¹ in a model SPAAC reaction with benzyl azide. rsc.org
The development of fluorinated aromatic azides has been a significant advancement for SPAAC with BCN. Tetra-fluorinated aromatic azides, in particular, have been shown to undergo highly efficient bioconjugation with BCN in living cells, highlighting the compound's utility in complex biological environments. nih.govrsc.orgrsc.org
SPAAC, utilizing BCN, offers distinct advantages over the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The primary benefit of SPAAC is its bioorthogonality, as it proceeds without the need for a cytotoxic copper catalyst, making it suitable for applications in living systems. alkalisci.comlabcompare.com While CuAAC can be a very rapid reaction, with rate constants around 3 M⁻¹s⁻¹, the toxicity of the copper catalyst limits its in vivo applications. nih.govkoreascience.kr
Compared to other bioorthogonal reactions, the rate of BCN-based SPAAC is comparable to some cross-metathesis reactions and other strain-promoted systems. nih.gov However, it is generally slower than inverse electron-demand Diels-Alder (iEDDA) reactions between tetrazines and strained alkenes, as well as some photo-click chemistries. nih.gov Despite this, the high stability of the resulting triazole and the small size and stability of the azide group make SPAAC with BCN a valuable tool for many applications. nih.gov
Beyond its well-established role in SPAAC, BCN also exhibits reactivity with other 1,3-dipoles and electrophiles, further expanding its utility in chemical biology and materials science. enamine.net
BCN is an effective reaction partner in strain-promoted alkyne-nitrilimine cycloaddition (SPANIC) reactions. Nitrilimines, which can be generated in situ from precursors like tetrazoles, undergo rapid cycloaddition with the strained alkyne of BCN. researchgate.net This reaction has been shown to be exceptionally fast, with an ultrafast cycloaddition rate on the order of ~10⁵ M⁻¹s⁻¹ reported for the reaction between a photo-generated diaryltetrazole-derived nitrilimine and endo-BCN. researchgate.net This high reaction rate is attributed to the minimal steric hindrance and the significant ring-strain promotion of BCN. researchgate.net
Reactivity with Other 1,3-Dipoles and Electrophiles
Inverse Electron-Demand Diels-Alder (IEDDA) Reactions with Tetrazines
The strained alkyne of this compound is highly reactive in inverse-electron-demand Diels-Alder (IEDDA) cycloadditions, particularly with 1,2,4,5-tetrazines. enamine.netrsc.org This reaction is exceptionally fast and is classified as a bioorthogonal reaction, meaning it can proceed in complex biological environments without interfering with native biochemical processes. nih.govrsc.orgnih.gov The reaction involves the [4+2] cycloaddition between the electron-poor tetrazine (the diene) and the strained, electron-rich alkyne of BCN (the dienophile). rsc.orgresearchgate.net This cycloaddition is driven by the high-energy highest occupied molecular orbital (HOMO) of the strained alkyne, which results from its ring strain. rsc.orgnih.govacs.org
The reaction proceeds rapidly, yielding a dihydropyridazine (B8628806) intermediate which then quickly undergoes aromatization through the elimination of dinitrogen gas to form a stable pyridazine (B1198779) product. researchgate.netrsc.org The kinetics of the IEDDA reaction between BCN and various tetrazines have been extensively studied. For instance, the reaction of the endo-isomer of BCN-OH with 3,6-di-2-pyridyl-1,2,4,5-tetrazine is reported to be quantitative within 30 minutes at room temperature. rsc.org An oxidized analogue, BCN acid, exhibits a nearly identical second-order rate constant of 0.20 M⁻¹s⁻¹ under similar conditions. rsc.org The reaction rates can be tuned by modifying the substituents on the tetrazine ring, with electron-withdrawing groups generally increasing the reaction speed. nih.govnih.gov This tunability allows for staged and selective labeling applications in complex systems. nih.gov
The fluorogenic potential of this reaction is a significant feature; non-fluorescent tetrazine precursors can react with BCN to produce highly fluorescent pyridazine products, enabling applications in bioimaging. nih.govresearchgate.net The reaction's speed and selectivity have made the BCN-tetrazine ligation a powerful tool for cell-surface labeling, protein modification, and in vivo imaging. nih.govacs.orgnih.govscispace.com
Table 1: Reaction Kinetics of BCN Derivatives with Dienes
| Dienophile | Diene | Second-Order Rate Constant (k) | Solvent | Reference |
|---|---|---|---|---|
| endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) | 3,6-di-2-pyridyl-1,2,4,5-tetrazine | ~2.5 M⁻¹s⁻¹ | Acetonitrile/Water | nih.gov |
| endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) | 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | 0.76 M⁻¹s⁻¹ | Methanol (B129727)/Water | researchgate.net |
| BCN Acid | 3,6-di-2-pyridyl-1,2,4,5-tetrazine | 0.20 M⁻¹s⁻¹ | Not Specified | rsc.org |
General Pericyclic Reactions Involving the Strained Alkyne Moiety
Beyond IEDDA reactions with tetrazines, the strained alkyne of this compound participates in a variety of other pericyclic reactions, primarily [3+2] cycloadditions with 1,3-dipoles. The significant ring strain of approximately 12–13 kcal/mol makes the alkyne an excellent dipolarophile.
A key example is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. nih.govenamine.net In this reaction, the BCN alkyne reacts with an organic azide to form a stable triazole linkage without the need for a cytotoxic copper catalyst. alkalisci.comnih.gov The endo-isomer of BCN-OH is noted for its high reactivity in SPAAC. enamine.net
Another significant pericyclic reaction is the strain-promoted cycloaddition with sydnones. N-arylated sydnones, acting as 1,3-dipoles, react with BCN at ambient temperature in both organic and aqueous solvents. rsc.orgnih.gov The second-order rate constant for the reaction between N-phenyl sydnone (B8496669) and BCN was determined to be 0.054 M⁻¹s⁻¹ at 21°C, a rate comparable to other useful strain-promoted [3+2] cycloadditions. nih.gov This reaction has been successfully applied for the site-specific labeling of proteins. rsc.orgnih.gov
Additionally, BCN engages in cycloadditions with other dipoles like nitrile imines and nitrones, further expanding its utility in constructing complex heterocyclic systems. enamine.net The reactivity in these pericyclic reactions is fundamentally driven by the relief of ring strain, which lowers the activation energy of the cycloaddition process.
Cyclopropane (B1198618) Ring-Opening Reactions within the Bicyclo[6.1.0]nonane System
The fused cyclopropane ring in the Bicyclo[6.1.0]nonane system is also a site of significant chemical reactivity, susceptible to ring-opening reactions under various conditions due to its inherent strain. wikipedia.org
Base-promoted ring-opening of cyclopropanes, particularly those activated by adjacent functional groups, is a known transformation. nih.govrsc.org In the context of the Bicyclo[6.1.0]nonane system, strong bases can facilitate the cleavage of one of the C-C bonds of the cyclopropane ring. For instance, the elimination of a dibromide precursor of this compound using a strong base like potassium tert-butoxide is a key step in its synthesis, proceeding through a double elimination mechanism that forms the alkyne. nih.gov While this is part of the synthesis rather than a reaction of the final molecule, it demonstrates the susceptibility of the bicyclic core to base-induced transformations. Tandem sequences involving base-promoted ring-opening followed by other rearrangements have been documented for similar epoxide-containing systems, suggesting that such pathways could be accessible for appropriately functionalized BCN derivatives. nih.gov
Transition metals are particularly effective at catalyzing the ring-opening of strained carbocycles like cyclopropanes. wikipedia.orgnih.gov This activation typically occurs via oxidative addition of the metal into a C-C bond of the cyclopropane, forming a metallacyclobutane intermediate. wikipedia.org This intermediate can then undergo various subsequent reactions.
Rhodium(I) catalysts, for example, are known to catalyze the rearrangement and annulation of bicyclo[1.1.0]butane systems, which are even more strained relatives of the cyclopropane moiety in BCN. nih.gov These reactions proceed through the formation of rhodium carbenoid and metallocyclobutane species. nih.gov For vinylcyclopropanes, transition metals like palladium and rhodium facilitate ring-opening to generate π-allyl-metal complexes, which are versatile intermediates in cycloaddition reactions. nih.gov Although specific studies focusing solely on the transition metal-catalyzed ring-opening of this compound are not prevalent in the reviewed literature, the principles derived from studies on related vinylcyclopropanes and other strained bicyclic systems are directly applicable. wikipedia.orgnih.gov
The regio- and stereoselectivity of cyclopropane ring-opening are critical aspects of these transformations. In transition metal-catalyzed processes, the site of C-C bond cleavage (regioselectivity) is often directed by substituents on the cyclopropane ring or by the coordination of nearby functional groups to the metal center. nih.gov For donor-acceptor cyclopropanes, ring-opening is typically triggered by Lewis acid coordination to the electron-withdrawing group, facilitating a specific bond cleavage. scispace.com
In rhodium(I)-catalyzed rearrangements of related bicyclic systems, high regioselectivity is often observed. nih.gov The stereochemical outcome of the reaction is also highly controlled, preserving or inverting the stereochemistry at the reacting centers depending on the specific mechanism (e.g., oxidative addition, reductive elimination). The ability to control both the site and the 3D orientation of the bond cleavage is essential for the application of these reactions in the asymmetric synthesis of complex molecules. scispace.com
Reactivity in Metal-Mediated Transformations and Complex System Synthesis
This compound is not only a substrate for reactions involving its strained rings but also a building block in metal-mediated transformations for creating complex molecular architectures. nih.govresearchgate.net The alcohol functionality provides a convenient handle for attachment to other molecules or for initiating polymerization reactions. rsc.org
For instance, BCN-OH has been used as an initiator in the organocatalytic ring-opening polymerization of L-lactide to produce well-defined polylactide (PLA) polymers. rsc.org The resulting polymers bear the BCN moiety as an end-group, making them amenable to subsequent modification via "click" chemistry, such as SPAAC or IEDDA reactions. rsc.org
Furthermore, the cyclopropane ring itself can be a coupling partner in transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net While traditional cross-couplings often involve C-H or C-Halogen bonds, the unique electronic properties and strain of the cyclopropane ring allow it to participate as either a nucleophilic or electrophilic partner in C-C bond formation. nih.govresearchgate.net This capability enables the direct installation of the functionalized bicyclic scaffold into larger molecules, providing access to novel chemical space for applications in medicinal chemistry and materials science. chemimpex.comresearchgate.net
Structure Reactivity Relationships and Mechanistic Elucidations
The Role of Ring Strain in Alkyne Reactivity of Bicyclo[6.1.0]non-4-yn-9-ylmethanol
The inherent ring strain in BCN is a key determinant of its reactivity. enamine.net This strain arises from the distortion of the alkyne's ideal linear geometry, making it a highly reactive species. nih.gov
The bicyclic framework of BCN forces the alkyne unit into a bent conformation, a significant deviation from the preferred 180° bond angle of a linear alkyne. This distortion results in substantial ring strain, estimated to be around 12–13 kcal/mol. Computational studies have been employed to quantify the strain energies of various cycloalkynes. For instance, the calculated strain energies for monobenzocyclooctynes like 3,4-MOBO, 4,5-MOBO, and 5,6-MOBO are 15.0, 17.0, and 15.5 kcal/mol, respectively. nsf.gov These values highlight the energetic penalty associated with the deformed alkyne geometry. The degree of alkyne bending can be represented by the C-C≡C bond angles, which for some monobenzocyclooctynes deviate significantly from linearity, with angles around 153° to 157°. nsf.gov In a "double strained alkyne" derived from 1,1'-biphenyl-2,2',6,6'-tetrol, the alkyne bond angle was calculated to be 164.6°, which is consistent with the experimentally measured average of 165.3°. nih.gov The introduction of a fused ring system, as seen in bicyclic compounds, can further stabilize highly reactive small cycloalkynes that would otherwise be transient intermediates. rsc.org
| Compound | Calculated Strain Energy (kcal/mol) | Alkyne Bond Angle (°) |
| 3,4-MOBO | 15.0 nsf.gov | 155/157 nsf.gov |
| 4,5-MOBO | 17.0 nsf.gov | 153/157 nsf.gov |
| 5,6-MOBO | 15.5 nsf.gov | 153/153 nsf.gov |
| Biphenyl Diyne | Not specified | 164.6 (calculated), 165.3 (solid state) nih.gov |
| Monotriazole Intermediate | Not specified | 162.4/162.5 nih.gov |
A direct correlation exists between the magnitude of ring strain and the rate of reaction. nsf.gov The release of this strain provides a thermodynamic driving force for reactions like the SPAAC. For instance, BCN exhibits a favorable balance of high reactivity and stability, making it a widely used reagent. enamine.net The endo isomer of BCN is noted to be the most reactive isomer in SPAAC reactions. enamine.net The reactivity of cycloalkynes is also influenced by their ring size; smaller rings with higher strain are more reactive but often less stable. nsf.gov For example, the second-order rate constant for the reaction of BCN with a specific tetrazole was found to be in the range of 11,400 M⁻¹s⁻¹ to 39,200 M⁻¹s⁻¹. nih.gov In another study, the reaction of endo-BCN with 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole had a second-order rate constant of 0.76 M⁻¹s⁻¹. researchgate.netmdpi.com The rate of reaction can be influenced by the steric environment of the alkyne. For example, the exo isomers of some bicyclic compounds show better reactivity in click chemistry than their endo counterparts due to reduced steric hindrance.
| Reactant with BCN | Second-Order Rate Constant (k) | Solvent/Conditions |
| Sulfonated Tetrazole | 11,400 - 39,200 M⁻¹s⁻¹ nih.gov | Not specified |
| 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | 0.76 M⁻¹s⁻¹ researchgate.netmdpi.com | 9:1 methanol (B129727)/water researchgate.netmdpi.com |
| Hydrazonyl Sultone (11r) | 172 ± 5 M⁻¹s⁻¹ chemrxiv.org | PBS-EtOH (9:1) chemrxiv.org |
| Benzyl (B1604629) Azide (B81097) | ~10⁻⁴ M⁻¹s⁻¹ nih.gov | CDCl₃, 298 K nih.gov |
| 3,6-di-2-pyridyl-1,2,4,5-tetrazine | Not specified, quantitative conversion in 30 min rsc.org | Not specified |
Electronic Effects on this compound Reactivity
While ring strain is a dominant factor, electronic effects also play a crucial role in modulating the reactivity of BCN.
Frontier Molecular Orbital (FMO) theory provides a framework for understanding the reactivity of BCN in cycloaddition reactions. nih.govacs.org In inverse electron-demand Diels-Alder reactions, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (BCN) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. nih.govacs.org The HOMO energy of BCN is reported to be -9.6 eV. nih.govacs.org The energy gap between the HOMO of BCN and the LUMO of its reaction partner is a critical factor in determining the reaction rate. A smaller HOMO-LUMO gap generally leads to a faster reaction. For instance, in the reaction with certain 4H-pyrazoles, the lowering of the diene's LUMO energy by electron-withdrawing fluoro substituents enhances reactivity with BCN. mdpi.com Computational studies have shown that despite having a lower HOMO energy than trans-cyclooctene (B1233481) (TCO) (-9.0 eV), BCN can be more reactive with certain dienes due to other factors like secondary orbital interactions. nih.govacs.org
Stereochemical Influences on Reaction Pathways and Selectivitynih.gov
The stereochemistry of this compound and its precursors is a critical determinant of their reactivity and the selectivity of their subsequent chemical transformations. The arrangement of the cyclopropane (B1198618) ring relative to the larger eight-membered ring, as well as the orientation of the hydroxymethyl group, gives rise to distinct stereoisomers, primarily the endo and exo forms. These isomers often exhibit different reaction kinetics and can lead to products with distinct stereochemical outcomes, providing insight into reaction mechanisms.
The synthesis of these stereoisomers typically begins with the cyclopropanation of 1,5-cyclooctadiene (B75094). For instance, the copper-mediated reaction with ethyl diazoacetate produces a mixture of endo- and exo-ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate. nih.gov These diastereomers can then be separated by chromatography. The separated esters serve as precursors to the corresponding endo- and exo-alcohols through reduction, for example, using lithium aluminum hydride. nih.govnih.gov
The stereochemical configuration of the bicyclic system significantly influences the reaction pathways. In copper-catalyzed aminoazidation reactions, the stereochemistry of the starting alkene was reported to be lost, suggesting the involvement of radical intermediates in the mechanism. sigmaaldrich.com However, the stereochemistry of the bicyclic product itself was controlled, with anti-stereoselectivity being observed, likely due to radical trapping from the less sterically hindered face of the molecule. sigmaaldrich.com
The endo isomer of this compound, in particular, is widely utilized in bioorthogonal chemistry. Its high reactivity in strain-promoted azide-alkyne cycloadditions (SPAAC) is driven by the significant ring strain of the cyclooctyne (B158145). nih.govresearchgate.net This reactivity allows it to readily participate in cycloaddition reactions without the need for a toxic copper catalyst. nih.gov
Detailed studies on Diels-Alder reactions have quantified the reactivity of the endo isomer. The reaction of endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol with a 4-fluoro-4-methyl-4H-pyrazole derivative in a methanol/water mixture was found to have a second-order rate constant of 0.76 M⁻¹s⁻¹. google.com This provides a quantitative measure of how the specific stereochemistry of the endo isomer contributes to its reaction kinetics.
The following tables summarize key research findings related to the synthesis and reactivity of different stereoisomers.
Table 1: Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors
This table outlines the synthesis of different stereoisomers of bicyclo[6.1.0]non-4-ene-9-ylmethanol, which are direct precursors to the target alkyne.
| Precursor Compound | Reagent | Product | Isomer Configuration | Reference |
| syn/anti mixture of ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate | Potassium tert-butoxide, H₂O | (1R,8S,9R,4Z)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid | anti | nih.gov |
| (1R,8S,9R,4Z)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid | Lithium aluminum hydride | (1R,8S,9R,4Z)-Bicyclo[6.1.0]non-4-ene-9-ylmethanol | anti (exo) | nih.gov |
| syn-ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate | Lithium aluminum hydride | (1R,8S,9S,4Z)-bicyclo[6.1.0]non-4-ene-9-ylmethanol | syn (endo) | nih.gov |
| endo-ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate | Lithium aluminum hydride | (endo-bicyclo[6.1.0]non-4-en-9-yl)methanol | endo | nih.gov |
Table 2: Reactivity of endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol
This table details specific reactions involving the endo isomer and highlights its utility in cycloaddition reactions.
| Reaction Type | Reactant | Product | Conditions | Rate Constant (k) | Reference |
| Diels-Alder Cycloaddition | 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole | Cycloadduct | 9:1 methanol/water | 0.76 M⁻¹s⁻¹ | google.com |
| [4+2] Cycloaddition | 4-tert-butyl-1,2-benzoquinone | Bicyclooctadiene cycloadduct | MeOH/H₂O, rt, 30 min | Not reported | |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide-functionalized molecules | Stable triazole | Aqueous media, catalyst-free | Not reported | sigmaaldrich.comnih.gov |
Computational and Theoretical Investigations of Bicyclo 6.1.0 Non 4 Yn 9 Ylmethanol
Quantum Chemical Approaches for Reaction Mechanism Studies
Quantum chemical methods are fundamental to elucidating the complex reaction pathways of BCN. By modeling reactions at the atomic level, these approaches provide detailed information on transition states and the electronic factors that control reaction kinetics and thermodynamics.
Density Functional Theory (DFT) is a cornerstone for studying the reaction mechanisms of BCN, particularly for strain-promoted azide-alkyne cycloadditions (SPAAC) and other cycloadditions. d-nb.infobohrium.com Researchers employ DFT to map potential energy surfaces, locate and characterize transition state (TS) geometries, and calculate the associated activation energies (ΔG‡) and reaction energies (ΔGrxn).
One study investigating a superfast tetrazole-BCN cycloaddition used DFT to understand the origins of the reaction's superior kinetics. nih.gov Calculations were performed at the ωB97x-D/6–311++G(d,p)/SMD(water) level of theory with geometries optimized at the B3LYP-D3/6–31+G(d)/SMD(water) level. nih.gov These first-principles computations revealed the energetic profiles of the reactant complexes and transition states, explaining the reactivity differences between BCN and other strained molecules like spirohexene. nih.gov
In another study focusing on the chemoselectivity of tertiary azides with cyclooctynes, DFT calculations at the B3LYP-D3/6-311+G(d,p) level were used to determine the Gibbs free energies of activation. d-nb.info The calculated activation energies for reactions of various azides with BCN ranged from 21.4 to 22.8 kcal/mol, correlating well with experimentally observed reaction rates. d-nb.info The activation strain model, analyzed with DFT, has been instrumental in explaining these reactivity trends. d-nb.info This model deconstructs the activation energy into the strain energy required to distort the reactants into the transition state geometry and the interaction energy between the distorted molecules.
DFT has also been applied to understand the reactivity of BCN in Diels-Alder reactions and cycloadditions with triazinium salts. researchgate.netbohrium.com For the reaction with N1-alkyl 1,2,4-triazinium salts, DFT calculations showed that alkylation significantly lowers the relative free energy of the transition state, thereby accelerating the reaction. bohrium.com
Table 1: DFT Functionals and Basis Sets Used in BCN Reaction Studies
| Reaction Type | DFT Functional / Basis Set | Application | Reference |
|---|---|---|---|
| Tetrazole-BCN Cycloaddition | ωB97x-D/6–311++G(d,p) // B3LYP-D3/6–31+G(d) | Transition state and energetics analysis | nih.gov |
| Azide-BCN Cycloaddition | B3LYP-D3/6-311+G(d,p) | Calculation of activation and reaction free energies | d-nb.info |
| Triazinium-BCN Cycloaddition | Not specified | Analysis of transition state energy | bohrium.com |
Table 2: Calculated Activation Free Energies (ΔG‡) for BCN Reactions
| Reactant | ΔG‡ (kcal/mol) | DFT Method | Reference |
|---|---|---|---|
| Model Azide (B81097) 7 | 22.8 | B3LYP-D3/6-311+G(d,p) | d-nb.info |
| Model Azide 8 | 21.4 | B3LYP-D3/6-311+G(d,p) | d-nb.info |
While DFT is the most widely used method, other ab initio (first-principles) calculations contribute to understanding the electronic structure and properties of BCN and related systems. Ground state geometries are often optimized using methods like B3LYP/6-31+G(d). rsc.org For analyzing vertical transition energies, time-dependent DFT (TD-DFT), such as TD/CAM-B3LYP/6-311++G(2d,p), is employed to predict electronic spectra. rsc.org High-level ab initio methods can also be used to cross-validate results obtained from DFT, ensuring accuracy in thermochemical data. These fundamental calculations provide insights into the frontier molecular orbitals (HOMO-LUMO) that are crucial for predicting reactivity in cycloaddition reactions. nih.gov
Modeling of Strain, Stability, and Conformation
The unique reactivity of BCN is intrinsically linked to its high ring strain. Computational models are essential for quantifying this strain and understanding the molecule's conformational preferences and stability.
The reactivity of cyclic alkynes is largely driven by the strain resulting from the deformation of the linear sp-hybridized alkyne geometry. researchgate.netresearchgate.net In BCN, this distortion is significant. X-ray crystallographic analysis of related strained alkynes shows that the sp bond angles deviate substantially from the ideal 180°, typically falling in the range of 163.0–167.7°. acs.orgnih.gov This angular distortion is a direct measure of the strain energy incorporated into the molecule.
Computational methods can quantify this strain. For the parent cis-bicyclo[6.1.0]nonane, the strain energy has been experimentally determined to be -7.6 ± 1.0 kcal/mol relative to a strain-free reference. researchgate.net This inherent strain in the bicyclic framework is a key contributor to the high potential energy of the alkyne. The distortion/interaction model, often analyzed with DFT, is used to predict how this strain influences reactivity, suggesting that the energy required to distort the alkyne into the bent geometry of the cycloaddition transition state is a major factor in determining the reaction rate. acs.org
The bicyclo[6.1.0]nonane system can exist in multiple conformations. Computational studies have explored the conformational landscape of BCN to identify the most stable geometries. In one study, the exo geometry of BCN was found to be 5.0 kcal/mol lower in free energy at 298 K than the endo geometry, making it the dominant conformer in reactions. nih.gov
Table 3: Relative Free Energies of BCN Conformers
| Conformer | Relative Free Energy (kcal/mol) | Computational Method | Reference |
|---|---|---|---|
| BCN 1 | 0.0 | M06-2X/6-311++G(d,p) | mdpi.com |
| BCN 2 | 0.3 | M06-2X/6-311++G(d,p) | mdpi.com |
| BCN 3 | 4.0 | M06-2X/6-311++G(d,p) | mdpi.com |
| BCN 4 | 4.5 | M06-2X/6-311++G(d,p) | mdpi.com |
Prediction of Reactivity and Selectivity Parameters
A primary goal of computational investigations is to predict the reactivity and selectivity of BCN in various chemical transformations. By combining strain analysis with transition state theory, researchers can develop predictive models for designing new bioorthogonal reactions.
The activation strain model provides a powerful framework for this purpose. d-nb.info It posits that the activation barrier is controlled by the sum of the energy needed to distort the reactants and the interaction energy between them as they approach the transition state. For BCN, its high intrinsic strain means less distortion energy is needed to reach the bent alkyne geometry of the transition state, leading to high reactivity.
Computational models have successfully predicted how modifications to reaction partners affect reactivity with BCN. For instance, in reactions with tertiary azides, DFT calculations showed that BCN is sterically non-demanding, resulting in similar reaction rates for primary, secondary, and tertiary azides. d-nb.info This is in contrast to more sterically hindered cyclooctynes, where reactivity drops significantly with bulkier azides. d-nb.info
Furthermore, computational studies have explored strategies to enhance reactivity beyond just strain. It has been shown that stereoelectronic effects, such as hyperconjugative assistance and hydrogen bonding, can be used to selectively stabilize the transition state of cycloadditions, leading to a significant increase in reaction rates without a corresponding increase in the ground-state strain of the alkyne. acs.org These predictive models allow for the rational design of new strained alkynes and reaction partners with tunable reactivity for specific applications. acs.org
Activation Strain Model and Energy Decomposition Analysis
The Activation Strain Model (ASM), also known as Distortion/Interaction Analysis, is a powerful computational method used to understand chemical reactivity. researchgate.net It deconstructs the activation energy (ΔE‡) of a reaction into two key components: the activation strain (ΔEstrain) and the interaction energy (ΔEint).
Activation Strain (ΔEstrain) : This represents the energy required to distort the reactants from their ground-state geometries into the geometries they adopt at the transition state.
Interaction Energy (ΔEint) : This is the actual interaction between the distorted reactants in the transition state, which is typically stabilizing. It can be further broken down by Energy Decomposition Analysis (EDA) into electrostatic interactions, Pauli repulsion, and orbital interactions.
In the context of the strain-promoted alkyne-azide cycloaddition (SPAAC), the ASM has been applied to elucidate the reactivity of BCN. nih.govrsc.org A key finding is that the high reactivity of BCN is largely due to its low distortion energy. The inherent ring strain of the cyclooctyne (B158145) means that the alkyne is already significantly bent from its ideal linear geometry, so relatively little additional energy is needed to achieve the transition state geometry. rsc.org
For the cycloaddition between BCN and a tertiary azide, a Distortion/Interaction Activation Strain (DIAS) analysis revealed that the total destabilizing distortion energy was 16.4 kcal/mol. nih.gov Crucially, the majority of this strain was attributed to the distortion of the azide (14.7 kcal/mol), while the distortion energy for BCN was only 1.7 kcal/mol. nih.gov This low value for BCN underscores how its pre-distorted structure facilitates the reaction. The stabilizing interaction energy between the fragments was calculated to be -6.7 kcal/mol. nih.gov
Further computational studies comparing the reactions of BCN with primary, secondary, and tertiary azides have shown that the strain curves are nearly identical along the reaction coordinate. rsc.org This indicates that the differences in the activation barriers for these reactions are not due to the strain component but rather to the interaction energy. rsc.org The energy decomposition analysis revealed that the interaction energy becomes slightly less stabilizing with bulkier tertiary azides due to increased Pauli repulsion, which explains their moderately slower reaction rates with BCN compared to primary or secondary azides. rsc.org
| Energy Component | Value (kcal/mol) | Description |
|---|---|---|
| Total Distortion Energy (ΔEdist) | 16.4 | Energy required to deform reactants to the transition state geometry. |
| BCN Distortion Energy | 1.7 | Portion of ΔEdist from deforming the BCN molecule. |
| tert-butylazide Distortion Energy | 14.7 | Portion of ΔEdist from deforming the azide molecule. |
| Interaction Energy (ΔEint) | -6.7 | Stabilizing interaction between the deformed reactants. |
| Total Activation Energy (ΔEa) | 9.7 | The overall energy barrier for the reaction (ΔEdist + ΔEint). |
Computational Screening for Novel Strained Alkyne Designs
Computational chemistry is not only used to analyze existing compounds but also to guide the design of new ones with improved properties. nih.govnih.gov For strained alkynes, the goal is often to strike an optimal balance between high reactivity (for rapid bioorthogonal ligation) and sufficient stability to prevent degradation under physiological conditions. rsc.org BCN serves as a crucial benchmark in these computational screening and design efforts. nih.gov
The process of designing novel strained alkynes often begins with in silico screening, where hypothetical structures are evaluated computationally before any synthetic work is undertaken. nih.govacs.org The Activation Strain Model is a key tool in this process. nih.govnih.gov By calculating the distortion and interaction energies for a proposed alkyne in a reaction (e.g., with an azide), researchers can predict its activation barrier and, consequently, its reaction rate. nih.gov
Computational studies have explored various strategies to tune the reactivity of the cyclooctyne core:
Modulating Ring Strain: Increasing ring strain generally lowers the distortion energy and accelerates the reaction, but can also decrease the molecule's stability. nih.gov
Electronic Perturbation: Introducing electron-withdrawing or -donating groups, or incorporating heteroatoms into the ring, can modify the orbital energies and interactions (ΔEint) to enhance reactivity. rsc.org For example, computational studies confirmed that installing heteroatoms at the homopropargylic position in cyclooctynes has a beneficial effect on both stability and reactivity. rsc.org
Scaffold Modification: Entirely new ring systems are computationally designed and evaluated. For instance, DFT calculations were used to predict that 3,3,6,6-tetramethylthiacycloheptyne would be a promising bioorthogonal reagent. acs.org
Through such computational screening, researchers can identify novel alkyne designs that are predicted to be more reactive or stable than existing options like BCN. These predictions then guide synthetic chemists to focus their efforts on the most promising candidates, accelerating the development of next-generation bioorthogonal tools. nih.govrsc.org
Advanced Spectroscopic and Analytical Characterization Techniques for Bicyclo 6.1.0 Non 4 Yn 9 Ylmethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of Bicyclo[6.1.0]non-4-yn-9-ylmethanol, providing unambiguous evidence of its unique bicyclic framework and the stereochemistry of its substituents.
¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the identity and purity of this compound. The chemical shifts (δ) and coupling constants (J) of the various nuclei offer a detailed map of the molecular structure.
In a typical ¹H NMR spectrum of the endo isomer of this compound, the protons of the hydroxymethyl group (CH₂OH) appear as a doublet, with a specific coupling constant indicating their relationship with the adjacent methine proton on the cyclopropane (B1198618) ring. For instance, a reported ¹H NMR spectrum in CDCl₃ shows the hydroxymethyl protons at approximately 3.66 ppm as a doublet with a coupling constant (J) of 8.0 Hz. rsc.org The multiplet signals observed between 2.14 and 2.28 ppm are assigned to the six protons of the cyclooctyne (B158145) ring adjacent to the alkyne and cyclopropane moieties. rsc.org The protons on the cyclopropane ring and the remaining methylene (B1212753) groups of the eight-membered ring typically appear as complex multiplets in the upfield region of the spectrum. For example, a multiplet between 1.54 and 1.55 ppm can be attributed to two of these protons, while the methine proton of the cyclopropane ring is observed as a multiplet between 1.25 and 1.31 ppm. rsc.org The two bridgehead protons of the cyclopropane ring are found further upfield, appearing as a multiplet between 0.85 and 0.89 ppm. rsc.org
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The strained alkyne carbons are a key feature, resonating at approximately 98.9 ppm. rsc.org The carbon of the hydroxymethyl group (CH₂OH) is typically observed around 59.7 ppm. rsc.org The carbons of the eight-membered ring and the cyclopropane ring resonate in the range of 20.0 to 29.0 ppm. rsc.org Specifically, reported values include peaks at 29.0, 21.5, 21.3, and 20.0 ppm. rsc.org
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| CH₂OH | 3.66 | d | 8.0 | 59.7 |
| Ring Protons | 2.14-2.28 | m | - | 98.9 (Alkyne C), 29.0, 21.5, 21.3, 20.0 |
| Ring Protons | 1.54-1.55 | m | - | |
| Cyclopropane CH | 1.25-1.31 | m | - | |
| Cyclopropane Bridgehead CH | 0.85-0.89 | m | - |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity
To definitively establish the connectivity of the atoms within this compound, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the hydroxymethyl protons and the adjacent methine proton on the cyclopropane ring. It would also map out the coupling relationships between the protons on the eight-membered ring, aiding in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum allows for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the ¹³C signal at 59.7 ppm would show a correlation to the ¹H signal at 3.66 ppm, confirming it as the hydroxymethyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is crucial for piecing together the entire molecular structure. For instance, it would show correlations from the hydroxymethyl protons to the cyclopropane carbons and from the ring protons to the alkyne carbons, confirming the bicyclic structure.
Stereochemical Assignments via Advanced NMR Methodologies
The endo stereochemistry of the hydroxymethyl group in this compound is a critical feature influencing its reactivity. Advanced NMR techniques, particularly the Nuclear Overhauser Effect (NOE), are employed to confirm this spatial arrangement. An NOE experiment detects protons that are close in space, regardless of whether they are directly bonded. For the endo isomer, NOE correlations would be expected between the protons of the hydroxymethyl group and the syn protons on the interior of the eight-membered ring. The absence of such correlations for the exo isomer would provide definitive stereochemical assignment. The synthesis of related bicyclo[6.1.0]nonane derivatives often yields a mixture of endo and exo isomers, which can be distinguished and characterized by their distinct NMR spectra. mdpi.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and offers insights into its conformational properties.
Characteristic Alkyne and Cyclopropane Stretches
The key functional groups of this compound, the alkyne and the cyclopropane ring, exhibit characteristic vibrational frequencies.
Alkyne Stretch (C≡C): Due to the high degree of ring strain, the C≡C stretching vibration in cyclooctynes is significantly weaker and shifted to lower wavenumbers compared to linear alkynes (which typically appear around 2100-2260 cm⁻¹). In strained alkynes like Bicyclo[6.1.0]nonyne, this stretch can be difficult to observe in the IR spectrum but may be more prominent in the Raman spectrum. The alkyne tag is known to have a Raman signature in the "silent region" of the cell's vibrational spectrum (1800–2800 cm⁻¹), making it a valuable tool for in vivo imaging. chemimpex.com
Cyclopropane Stretches: The C-H bonds of the cyclopropane ring typically exhibit stretching vibrations in the region of 3000-3100 cm⁻¹. The ring itself has characteristic "breathing" and deformation modes at lower frequencies.
Conformational Insights from Vibrational Modes
The vibrational spectrum of this compound is complex due to its fused ring system. The molecule can exist in different conformations, and the observed vibrational modes can be sensitive to these arrangements. Theoretical calculations are often employed in conjunction with experimental FT-IR and Raman data to assign specific vibrational modes to different conformations. The analysis of low-frequency vibrations, in particular, can provide information about the collective motions of the bicyclic framework and offer insights into the molecule's flexibility and conformational preferences.
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of novel compounds like this compound. It provides highly accurate mass measurements, which in turn allow for the determination of the elemental composition and offer insights into the molecule's structure through fragmentation analysis.
Accurate Mass Measurement and Elemental Composition
The fundamental principle of high-resolution mass spectrometry lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically to four or five decimal places. This level of accuracy allows for the differentiation of ions with the same nominal mass but different elemental compositions. For this compound, with a molecular formula of C₁₀H₁₄O, the theoretical monoisotopic mass can be calculated with high precision. sigmaaldrich.com
The expected monoisotopic mass of the protonated molecule [M+H]⁺ of this compound is 151.1119. An experimental HRMS measurement that closely matches this theoretical value would provide strong evidence for the assigned elemental composition. For instance, in studies of related Bicyclo[6.1.0]nonyne derivatives, HRMS has been routinely used to confirm their identity. A study on a BCN-dithiothreitol conjugate reported a calculated m/z of 329.1353 for the [M+H]⁺ ion, with the experimental value found to be 329.1352, unequivocally confirming its composition. mdpi.com This demonstrates the power of HRMS in validating the chemical formula of complex molecules.
Table 1: Theoretical Isotopic Masses for this compound (C₁₀H₁₄O)
| Ion Species | Theoretical Monoisotopic Mass (Da) |
| [M]⁺ | 150.1045 |
| [M+H]⁺ | 151.1123 |
| [M+Na]⁺ | 173.0942 |
| [M+K]⁺ | 189.0682 |
This table presents the calculated theoretical monoisotopic masses for different adducts of this compound. These values serve as a reference for experimental HRMS analysis.
Fragmentation Pattern Analysis (e.g., Electron Capture Dissociation (ECD), Infrared Multiphoton Dissociation (IRMPD), Ultraviolet Photodissociation (UVPD))
Beyond determining the elemental composition, mass spectrometry can provide structural information through the analysis of fragmentation patterns. Advanced fragmentation techniques such as Electron Capture Dissociation (ECD), Infrared Multiphoton Dissociation (IRMPD), and Ultraviolet Photodissociation (UVPD) offer complementary information to traditional collision-induced dissociation (CID).
Electron Capture Dissociation (ECD): ECD is a non-ergodic fragmentation method that involves the capture of a low-energy electron by a multiply charged positive ion. This process induces fragmentation by cleaving chemical bonds, often preserving labile post-translational modifications. For a compound like this compound, ECD would likely lead to different fragmentation pathways compared to CID, potentially providing unique structural insights, especially for its derivatives.
Infrared Multiphoton Dissociation (IRMPD): IRMPD uses infrared laser photons to heat the ions, leading to vibrational excitation and subsequent dissociation. This technique is known for its ability to induce fragmentation across the entire molecule. For this compound, IRMPD could be employed to study the stability of the bicyclic ring system and the C-C and C-O bonds.
Ultraviolet Photodissociation (UVPD): UVPD utilizes ultraviolet photons to electronically excite ions, leading to fragmentation. This high-energy fragmentation method can induce cleavages that are not observed with other techniques, providing a more comprehensive structural analysis. The alkyne functionality in this compound could be a target for UVPD, potentially leading to characteristic fragmentation patterns.
Ion Mobility Spectrometry for Isomeric Differentiation
Ion mobility spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the differentiation of isomers that are indistinguishable by mass alone.
This compound exists as endo and exo isomers, which have the same mass but different spatial arrangements of the hydroxymethyl group. mdpi.com These stereoisomers are expected to have different collision cross-sections (CCS), which is a measure of the ion's size and shape in the gas phase. Consequently, they would exhibit different drift times in an ion mobility experiment, allowing for their separation and individual analysis. While specific studies applying IMS to differentiate the isomers of this compound have not been identified in the provided search results, the technique's utility for separating isomers of other complex molecules is well-documented.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and stereochemistry, offering an unambiguous structural proof.
For a molecule with complex stereochemistry like this compound, single-crystal X-ray diffraction would be invaluable for confirming the bicyclic ring fusion and the relative orientation of the hydroxymethyl group. While the literature mentions the use of X-ray crystallography to confirm the structure of related compounds, specific crystallographic data for this compound, such as unit cell dimensions, space group, and atomic coordinates, are not available in the reviewed search results. nottingham.ac.uk The acquisition of such data would require the growth of a suitable single crystal of the compound, which can be a challenging process.
Academic and Research Applications of Bicyclo 6.1.0 Non 4 Yn 9 Ylmethanol
Utility in Bioorthogonal Chemistry and Chemical Biology
The development of bioorthogonal reactions, chemical transformations that can occur in living systems without interfering with native biochemical processes, has revolutionized the study of biology. Bicyclo[6.1.0]non-4-yn-9-ylmethanol, often abbreviated as BCN, is a key player in this field, primarily due to its participation in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. nih.gov The significant ring strain of approximately 12–13 kcal/mol within the BCN molecule allows it to react readily with azides without the need for cytotoxic copper catalysts, making it ideal for applications in living cells.
Bioconjugation Strategies for Peptides, Proteins, and Nucleic Acids
This compound is extensively used for the bioconjugation of complex macromolecules such as peptides, proteins, and nucleic acids. wikipedia.org Its high reactivity and hydrophilicity make it well-suited for aqueous bioconjugations. wikipedia.org The hydroxyl group on BCN provides a convenient handle for derivatization, allowing for its attachment to various biomolecules.
One common strategy involves converting the hydroxyl group into a more reactive species, such as an N-hydroxysuccinimidyl (NHS) ester, which can then readily react with amine groups on proteins or other biomolecules. ambeed.com This approach has been successfully employed for the site-specific labeling of proteins. For instance, researchers have genetically encoded an unnatural amino acid containing a BCN moiety, allowing for its incorporation into proteins in both E. coli and mammalian cells. acs.orgresearchgate.net These BCN-containing proteins can then be rapidly and selectively labeled with fluorescent probes or other tags bearing an azide (B81097) group. acs.org
Furthermore, BCN has been incorporated into phosphoramidite (B1245037) reagents for the chemical synthesis of DNA and RNA oligonucleotides. google.commdpi.com This enables the introduction of reactive alkyne groups into nucleic acids, facilitating their subsequent derivatization with azide-containing molecules for applications in diagnostics and nanotechnology. google.com The stability of the resulting triazole linkage ensures the integrity of the bioconjugate. alkalisci.com
Development of Molecular Probes and Imaging Agents
The ability to attach BCN to various molecules has led to the development of a wide range of molecular probes and imaging agents. nih.govwikipedia.org By conjugating BCN to fluorophores, researchers can create probes that specifically label and visualize biomolecules of interest within living cells. researchgate.net
For example, a BCN-functionalized derivative was used to conjugate a TAMRA fluorophore to the antibody trastuzumab. nih.govresearchgate.net This demonstrates the utility of BCN in creating antibody-drug conjugates and other targeted therapeutics. Furthermore, the development of an oxidized analogue of BCN, BCN acid, has provided a means to create more stable amide-linked probes compared to the more commonly used carbamate (B1207046) linkages. rsc.orgnih.govresearchgate.net These amide probes have shown superior stability in cellular environments, which is crucial for long-term imaging experiments. researchgate.net
The rapid kinetics of the reaction between BCN and tetrazines, another class of bioorthogonal reactants, have been exploited for rapid fluorogenic labeling of proteins on live cells. acs.org This superfast reaction allows for the visualization of dynamic cellular processes in as little as 15 seconds.
Advanced Tools for PROTACs and Targeted Chemical Biology Research
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. sigmaaldrich.comnih.gov This technology has emerged as a powerful tool in drug discovery for eliminating disease-causing proteins. sigmaaldrich.com this compound and its derivatives serve as valuable building blocks in the synthesis of PROTACs. sigmaaldrich.comgoogleapis.com
The BCN moiety can be incorporated into the linker component of a PROTAC, connecting the target-binding ligand and the E3 ligase-binding ligand. sigmaaldrich.com The bioorthogonal reactivity of BCN allows for the modular and efficient assembly of PROTAC libraries for screening and optimization. sigmaaldrich.com This approach facilitates the rapid generation of diverse PROTAC structures to identify effective degraders for specific protein targets. sigmaaldrich.com
Contributions to Complex Organic Synthesis
Beyond its applications in chemical biology, this compound is a valuable building block in traditional organic synthesis, particularly for the construction of complex molecular architectures. chemimpex.comchemimpex.com
Building Block for Natural Product Total Synthesis Incorporating Bicyclo[6.1.0]nonane Cores
The bicyclo[6.1.0]nonane core structure is present in a number of natural products. The unique stereochemistry and functionality of this compound make it a useful starting material for the total synthesis of these complex molecules. chemimpex.com The strained alkyne can undergo a variety of transformations, allowing for the elaboration of the bicyclic core into more complex structures.
Methodologies for Constructing Polycyclic Systems
The reactivity of the strained alkyne in this compound makes it a valuable tool for the construction of polycyclic systems. nih.gov For example, it can participate in Diels-Alder reactions with dienes like cyclopentadiene (B3395910) to form new six-membered rings, leading to the creation of more complex polycyclic frameworks. nih.govresearchgate.net This methodology provides a powerful strategy for accessing novel and intricate molecular architectures that may have interesting biological activities or material properties. chemimpex.com
Enabling Reagent in Asymmetric Catalysis for Complex Molecular Architectures
While not a catalyst itself, (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol serves as a critical chiral building block for the synthesis of complex molecular architectures. chemimpex.combldpharm.com Its utility lies in its inherent, well-defined stereochemistry, which can be transferred into a target molecule, and the presence of two distinct reactive sites: the strained alkyne and the primary alcohol.
The primary alcohol acts as a versatile handle, allowing for the covalent attachment of the BCN moiety to other molecules through ester, ether, or carbamate linkages. rsc.orgrsc.org The true power of BCN is realized through the reactivity of its strained alkyne core in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This bioorthogonal reaction proceeds rapidly and with high specificity toward azide-functionalized molecules without the need for cytotoxic copper catalysts, making it ideal for creating complex conjugates in sensitive biological environments. sigmaaldrich.comnih.gov
By combining the defined stereochemistry of the bicyclic framework with the specific and efficient reactivity of the alkyne, researchers can construct sophisticated, three-dimensional structures. For instance, the compound can be incorporated into peptides, oligonucleotides, or other biomolecules to serve as a chiral, reactive linker for attaching probes, drugs, or imaging agents. chemimpex.combiosynth.com The synthesis of an oxidized analogue, BCN acid, further expands its utility, enabling the formation of more stable amide bonds for creating robust molecular probes. rsc.org
The table below shows kinetic data for the reaction of this compound with a model diene, highlighting the reactivity of the strained alkyne which is central to its application in building complex molecules.
| Reactant 1 | Reactant 2 | Solvent | Second-Order Rate Constant (k) |
| endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) | 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | 9:1 Methanol (B129727)/Water | 0.76 M⁻¹s⁻¹ |
| Data sourced from a study on the Diels-Alder reactivity of 4H-pyrazoles. researchgate.net |
Applications in Materials Science and Polymer Chemistry
The unique properties of this compound, particularly its capacity for catalyst-free click reactions, have made it a significant tool in materials science for the design and synthesis of advanced polymeric materials. chemimpex.com
Synthesis of Functional Polymers and Copolymers
This compound is used to synthesize functional polymers and copolymers by incorporating the reactive BCN moiety into polymer backbones or as end groups. This functionalization is a key strategy for creating materials that can be later modified or crosslinked via bioorthogonal chemistry.
A prominent example is the synthesis of a novel poly(propylene fumarate)-BCN (PPF-BCN) polymer. In this process, the hydroxyl groups on a PPF polymer are reacted with an activated form of BCN, effectively capping the polymer chains with the cyclooctyne (B158145) group. nih.gov This method transforms a standard biodegradable polymer into a "clickable" macromonomer, ready for further reactions.
The synthesis can be summarized as follows:
Activation of this compound (BCN-OH) to form an acyl chloride derivative (BCN-COCOCl).
Esterification reaction between the hydroxyl-terminated poly(propylene fumarate) (PPF) and the activated BCN derivative.
| Polymer Backbone | Functionalizing Reagent | Resulting Polymer | Key Feature |
| Poly(propylene fumarate) (PPF) | (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol chloride | PPF-BCN | Click-reactive biodegradable polymer |
| Based on the synthesis of an injectable bone repair cement. nih.gov |
Furthermore, BCN derivatives have been designed as linkers for direct incorporation into oligonucleotide sequences during automated solid-phase synthesis, demonstrating the versatility of this compound in creating precisely functionalized biopolymers. nih.gov
Crosslinking and Modification of Polymeric Materials
The primary application of BCN-functionalized polymers is in the crosslinking and modification of polymeric materials. The BCN group's high reactivity in strain-promoted alkyne-azide cycloaddition (SPAAC) allows for the efficient and specific covalent linking of polymer chains under mild, catalyst-free conditions. sigmaaldrich.com
This is particularly useful in forming hydrogels and polymer networks for biomedical applications. For example, the PPF-BCN polymer, when mixed with a polymer containing multiple azide groups (like POSS-PCL-N₃), undergoes a rapid click reaction. nih.gov This crosslinking transforms the liquid polymer precursors into a solid, covalently-linked network, forming a nanohybrid cement suitable for applications like bone repair. nih.gov
The process offers several advantages:
Biocompatibility: The reaction avoids the use of toxic copper catalysts.
Specificity: The alkyne and azide groups react only with each other, preserving other functional groups in the polymers.
Control: The gelation and crosslinking time can be controlled by the concentration of the reactive polymers.
This strategy allows for the creation of materials with tailored mechanical properties and functionalities by precisely controlling the polymer architecture through bioorthogonal crosslinking.
Design of Mechanically Responsive Materials (Mechanochemistry)
While this compound is not primarily known as a mechanophore for designing mechanically responsive materials, its chemistry intersects with the field of mechanochemistry at the synthetic level. Mechanochemistry, the use of mechanical force to induce chemical reactions, has been applied to the synthesis of BCN derivatives in a solvent-free manner.
Specifically, research has shown that a key intermediate, BCN-tosylate, can be synthesized efficiently using mechanochemical methods like high-speed vibration milling. rsc.orgresearchgate.net This approach offers a faster and more environmentally friendly alternative to traditional solution-based synthesis. nih.gov
Although the BCN ring itself is not reported to be a force-responsive element within a polymer chain (a mechanophore), the application of mechanochemistry for its synthesis highlights a modern, sustainable approach to producing these valuable reagents. This connection demonstrates the expanding role of mechanical force in facilitating the creation of complex chemical building blocks used in advanced materials. rsc.orgresearchgate.net
Q & A
Q. What are the key synthetic pathways for Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN), and how can reaction yields be optimized?
BCN is synthesized via cyclopropanation of 1,5-cyclooctadiene, followed by reduction and functionalization. A typical route involves:
- Step 1 : Cyclopropanation using diazo compounds to form the bicyclic core .
- Step 2 : Reduction of intermediates with LiAlH₄ to yield the methanol derivative (e.g., 89% yield for exo-alcohol in THF) .
- Step 3 : Functionalization via carbonate formation (e.g., reaction with 4-nitrophenyl chloroformate) for downstream applications .
Optimization : Adjusting solvent polarity (e.g., DCM vs. MeOH) and stoichiometry of reagents (e.g., excess cystamine dihydrochloride) can improve yields up to 91% .
Q. What analytical techniques are critical for characterizing BCN and its derivatives?
- NMR Spectroscopy : Distinguishes exo/endo diastereomers via chemical shifts (e.g., δ 3.86 ppm for exo-6 vs. δ 3.24 ppm for endo-6 in H NMR) .
- Mass Spectrometry (HRMS) : Validates molecular weights (e.g., [M+H]⁺ 329.1353 for disulfide-linked derivatives) .
- Chromatography (TLC/HPLC) : Monitors reaction progress and purity (e.g., Rf = 0.55 in n-pentane/MTBE) .
Q. How is BCN utilized in bioorthogonal chemistry for protein labeling?
BCN reacts with tetrazines via strain-promoted inverse electron-demand Diels-Alder (SPIEDAC), enabling:
- Protein Modification : Genetic incorporation of BCN-lysine using engineered PylRS tRNA synthetases (mutations Y271M/L274G/C313A) .
- Live-Cell Imaging : Fluorogenic probes (e.g., tetrazine-rhodamine conjugates) achieve >100-fold fluorescence turn-on upon reaction with BCN .
Advanced Research Questions
Q. What factors influence the kinetics of BCN-tetrazine cycloadditions in biological systems?
- Steric Effects : Exo-BCN reacts faster than endo-BCN due to reduced steric hindrance .
- Solvent Polarity : Reactions in MeOH proceed faster than in DCM (e.g., t₁/₂ < 5 min in MeOH vs. ~30 min in DCM) .
- Temperature : Room temperature suffices for most applications, but heating (50°C) accelerates sluggish reactions .
Q. How can diastereomeric mixtures of BCN derivatives be resolved during synthesis?
- Chromatographic Separation : Use silica gel columns with gradients of n-pentane/MTBE to isolate exo and endo forms .
- Crystallization : Selective precipitation in hexane/ether mixtures isolates exo-BCN carbonate derivatives .
- Kinetic Control : Adjust reaction times to favor thermodynamically stable diastereomers (e.g., endo-6 forms slower than exo-6) .
Q. What strategies improve BCN’s utility in super-resolution microscopy?
Q. How is BCN integrated into drug delivery systems like dendrimers?
Q. How can researchers address contradictions in reported reaction yields for BCN derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
